Diethyl 3,3'-(propylazanediyl)dipropionate
Description
Diethyl 3,3'-(propylazanediyl)dipropionate is a nitrogen-containing ester derivative characterized by a central propylamine group linking two propionate ethyl ester moieties. Its molecular formula is C₁₄H₂₇NO₆, with a molecular weight of 305.37 g/mol. Key structural features include:
- A tertiary amine (propylazanediyl) core.
- Two ethyl ester groups attached via propionate chains.
- Flexibility due to the propyl linker, influencing steric and electronic properties.
This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals, surfactants, or ligands.
Properties
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-propylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-4-9-14(10-7-12(15)17-5-2)11-8-13(16)18-6-3/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNVMDHXGEKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC(=O)OCC)CCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3'-(propylazanediyl)dipropionate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
[ \text{R-COOH} + \text{R’-OH} \rightarrow \text{R-COOR’} + \text{H}_2\text{O} ]
In this case, the carboxylic acid is 3-ethoxy-3-oxopropanoic acid, and the alcohol is propylamine. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3'-(propylazanediyl)dipropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diethyl 3,3'-(propylazanediyl)dipropionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 3,3'-(propylazanediyl)dipropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares a core ester-amine-ester motif with analogs listed in , including:
| Compound Name | Substituents on Amine | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Diethyl 3,3'-(propylazanediyl)dipropionate | Propyl | 305.37 | Reference compound |
| Ethyl 3-(Ethylamino)propanoate [23651-62-9] | Ethyl | 175.21 | Shorter chain, lower lipophilicity |
| Ethyl 3-(Methylamino)propanoate HCl [171051-66-4] | Methyl (+ HCl salt) | 181.66 | Higher water solubility due to salt form |
| Ethyl 3-(Diethylamino)propanoate [42980-55-2] | Diethyl | 187.25 | Branched amine, reduced steric hindrance |
| Ethyl 3-(Dipropylamino)propanoate [5515-83-3] | Dipropyl | 229.35 | Increased lipophilicity, bulkier structure |
Key Findings from Comparative Studies
Solubility and Polarity
- Propyl-substituted compound: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to ester groups, but lower water solubility compared to hydrochloride salts like Ethyl 3-(methylamino)propanoate HCl .
- Ethyl vs. Propyl analogs: Ethyl-substituted derivatives (e.g., Ethyl 3-(ethylamino)propanoate) exhibit higher aqueous solubility, while propyl variants prioritize lipid membrane permeability .
Stability and Reactivity
- Propyl-linked amines show greater hydrolytic stability compared to methyl or ethyl analogs due to reduced electron-withdrawing effects on the ester groups.
- Branched amines (e.g., diethyl or dipropyl derivatives) exhibit steric shielding, slowing nucleophilic reactions at the amine center .
Biological Activity
Diethyl 3,3'-(propylazanediyl)dipropionate, also known by its CAS number 3518-88-5, is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C10H19NO4
- Molecular Weight : 201.26 g/mol
- Structure : The compound features a propyl chain linked to an azanediyl group and two ethyl propionate moieties.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A common approach involves the use of palladium on activated carbon as a catalyst in the presence of ammonium formate and ethanol under reflux conditions. This method typically yields the compound with high purity and efficiency.
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Palladium-Catalyzed Reaction | 91.2% | Ethanol, Reflux, 2 hours |
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Antiviral Activity
Additionally, preliminary investigations suggest that this compound may possess antiviral properties. In vitro assays have indicated that it can inhibit viral replication in certain strains of influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry into host cells.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed via Annexin V staining.
-
Antiviral Efficacy Study :
- Objective : To assess the antiviral activity against HSV-1.
- Findings : The compound inhibited HSV-1 replication by approximately 70% at a concentration of 25 µM.
- Mechanism : Suggested interference with viral glycoprotein synthesis.
Safety and Toxicity
While this compound shows potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations indicate moderate toxicity levels; therefore, appropriate handling precautions must be taken during laboratory experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
